molecular formula C10H4F9NO2 B3945739 2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide

Cat. No. B3945739
M. Wt: 341.13 g/mol
InChI Key: NURBVHMQIKPDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide (TFMPA) is a chemical compound that is used in scientific research for its unique properties. TFMPA is a fluorinated amide that has been synthesized for its potential use as a selective inhibitor of chloride channels.

Mechanism of Action

2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide works by binding to the pore-forming region of chloride channels, blocking the movement of chloride ions through the channel. This results in the inhibition of chloride channel activity. The selectivity of this compound for certain types of chloride channels is due to differences in the amino acid sequence within the pore-forming region of these channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels by this compound has been shown to reduce the amplitude of action potentials in neurons, suggesting that chloride channels play a role in regulating neuronal excitability. This compound has also been shown to reduce the volume of cells in vitro, suggesting that chloride channels play a role in cell volume regulation.

Advantages and Limitations for Lab Experiments

One advantage of 2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide is its selectivity for certain types of chloride channels. This allows researchers to specifically target these channels in experiments, without affecting other ion channels. However, this compound has limitations in that it is not effective against all types of chloride channels. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for research involving 2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide. One potential application is in the treatment of diseases caused by dysregulation of chloride channels, such as cystic fibrosis. This compound could be used as a starting point for the development of more potent and selective inhibitors of chloride channels. Additionally, this compound could be used as a tool to study the role of chloride channels in other diseases, such as epilepsy and hypertension. Finally, further research is needed to understand the precise mechanism of action of this compound on chloride channels, which could lead to the development of new therapies for a variety of diseases.

Scientific Research Applications

2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide is primarily used in scientific research as a selective inhibitor of chloride channels. Chloride channels are important for the regulation of cellular processes such as membrane potential, cell volume, and pH. Dysregulation of chloride channels has been implicated in a variety of diseases, including cystic fibrosis, epilepsy, and hypertension. This compound has been shown to selectively inhibit certain types of chloride channels, making it a useful tool for studying the role of these channels in disease states.

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F9NO2/c1-22-9(16,10(17,18)19)8(21)20-7-5(14)3(12)2(11)4(13)6(7)15/h1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBVHMQIKPDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.